molecular formula C23H26N2O6S B6480548 ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-74-1

ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6480548
CAS No.: 866590-74-1
M. Wt: 458.5 g/mol
InChI Key: LEXSFMRWJYCVPH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O6S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.15115773 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity. The structural components include:

  • Ethoxyphenyl group : Potentially enhances lipophilicity and bioavailability.
  • Methylbenzenesulfonyl group : May contribute to specific interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in the structure often correlates with enhanced antibacterial activity .

CompoundTarget OrganismActivity (IC50)
Ethyl 4-(4-ethoxyphenyl)-...S. aureusTBD
Other TetrahydropyrimidinesE. coliTBD

Anticancer Activity

Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. For example, certain analogs have shown the ability to inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and tumor progression.
  • Cytotoxic Effects : Induction of oxidative stress leading to apoptosis in target cells has been observed in related studies.

Case Studies

A notable study explored the synthesis and biological evaluation of pyrimidine derivatives, including those similar to this compound. The results indicated promising antimicrobial and anticancer activities, suggesting that structural modifications can significantly enhance efficacy .

Scientific Research Applications

The compound ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, potential therapeutic uses, and relevant case studies.

Chemical Properties and Structure

This compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H24N2O6SC_{22}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 464.5 g/mol .

Antitumor Activity

Research has indicated that tetrahydropyrimidines exhibit significant antitumor properties. Studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. This compound is being evaluated for its efficacy against various cancer cell lines.

Anti-inflammatory Effects

Tetrahydropyrimidine derivatives are also being explored for their anti-inflammatory properties. The sulfonamide group present in this compound may play a crucial role in modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that similar compounds can exhibit activity against a range of bacteria and fungi, warranting further investigation into its efficacy as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of tetrahydropyrimidine derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, a related tetrahydropyrimidine compound exhibited significant reduction in edema and inflammatory markers. This suggests that this compound may possess similar anti-inflammatory effects .

Case Study 3: Antimicrobial Screening

A screening study evaluated various tetrahydropyrimidine derivatives against common bacterial strains. Results indicated that certain derivatives displayed notable antibacterial activity, suggesting that this compound could be further explored for its antimicrobial potential .

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-4-30-17-10-8-16(9-11-17)21-20(22(26)31-5-2)19(24-23(27)25-21)14-32(28,29)18-12-6-15(3)7-13-18/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXSFMRWJYCVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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